molecular formula C12H20ClNO2 B6362251 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride CAS No. 1240567-78-5

4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride

Cat. No.: B6362251
CAS No.: 1240567-78-5
M. Wt: 245.74 g/mol
InChI Key: BZSHRHRYBSHPLN-UHFFFAOYSA-N
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Description

4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride is a chemical compound with a molecular weight of 245.74 g/mol. It is known for its role as a selective non-peptide antagonist to the neurotensin receptor type 1 (NTS1)

Scientific Research Applications

4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with neurotensin receptors and potential effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, particularly in neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of inhibitors for tyrosine kinase 3 (flt3) . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in hematopoiesis (the formation of blood cellular components).

Biochemical Pathways

The compound may affect the FLT3 signaling pathway . FLT3 signaling is involved in the proliferation and survival of hematopoietic stem cells and progenitor cells. Inhibition of FLT3 can lead to decreased proliferation and increased apoptosis (programmed cell death) of these cells.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride involves several steps. The primary synthetic route includes the reaction of 2-methoxyphenol with butan-2-ylamine in the presence of formaldehyde. The reaction conditions typically involve:

    Temperature: Moderate temperatures around 25-30°C.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its phenolic form.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride are used for substitution reactions.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Phenolic compounds.

    Substitution Products: Halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol
  • **4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol acetate
  • **4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol sulfate

Uniqueness

4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride is unique due to its selective antagonistic activity towards the neurotensin receptor type 1 (NTS1). This specificity makes it a valuable tool in neuropharmacological research and potential therapeutic applications.

Properties

IUPAC Name

4-[(butan-2-ylamino)methyl]-2-methoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-4-9(2)13-8-10-5-6-11(14)12(7-10)15-3;/h5-7,9,13-14H,4,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSHRHRYBSHPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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